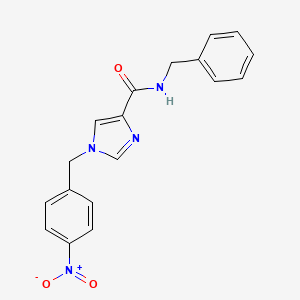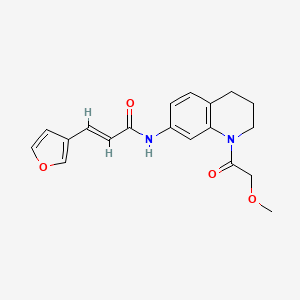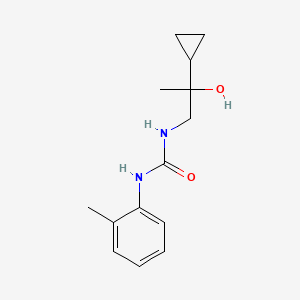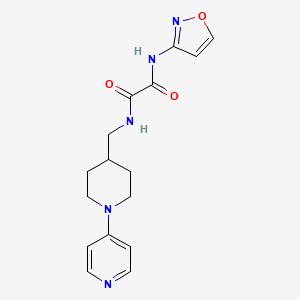![molecular formula C17H15N3O3S B2657314 Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate CAS No. 896334-51-3](/img/structure/B2657314.png)
Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate” is a chemical compound. It’s likely to be a derivative of 1,3,5-triazine , which is a class of compounds known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar 1,3,5-triazine derivatives have been synthesized by replacing chloride ions in cyanuric chloride . The process can be expedited using microwave irradiation, yielding the desired products in less time and with higher purity .科学的研究の応用
Metabolism and Enzyme Interaction
Research into the metabolic pathways of novel antidepressants has identified the role of various cytochrome P450 enzymes in the oxidative metabolism of compounds structurally similar to Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate. The study on Lu AA21004, a compound with a related structure, highlights the intricate process involving CYP2D6, CYP2C9, and CYP3A4/5 in the formation of its metabolites, showcasing the compound's complex interaction with human liver microsomes and the diverse enzymatic pathways involved in its metabolism (Hvenegaard et al., 2012).
Antitumor Activity
This compound and its derivatives are under exploration for their potential antitumor activities. A study on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, which share a core structural motif with this compound, demonstrated in vitro antitumor activity against various cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Hu et al., 2008).
Novel Acid-catalyzed O-benzylating Reagent
The development of new synthetic methodologies includes the use of triazine derivatives as acid-catalyzed O-benzylating agents. Research into 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) showcases the efficiency of such compounds as benzylating reagents, offering an innovative approach to the synthesis of benzyl ethers with high atom economy and stability, potentially applicable to derivatives of this compound for modifying its physicochemical properties (Yamada et al., 2012).
Drug Delivery Systems
Investigations into novel drug delivery systems have explored the encapsulation of lipophilic compounds in water-soluble metalla-cages, demonstrating enhanced cytotoxicity against cancer cells. This method may be applicable for the delivery of this compound, potentially improving its solubility and therapeutic efficacy (Mattsson et al., 2010).
Synthetic Chemistry and Biological Activity
The synthesis and study of triazinone derivatives, including those structurally related to this compound, have highlighted their potential in various biological applications. Research into novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones has shown promising antimicrobial and larvicidal activities, indicating the broad scope of these compounds in developing new therapeutic agents (Kumara et al., 2015).
将来の方向性
While specific future directions for this compound are not available, research into similar compounds, such as 1,3,5-triazine derivatives, is ongoing due to their potential biological activities . These compounds are being investigated for their potential as antimicrobial, antimalarial, anticancer, and antiviral agents .
特性
IUPAC Name |
benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-7-8-20-14(9-12)18-16(19-17(20)22)24-11-15(21)23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKSYJEPSBYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2657235.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2657238.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2657239.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2657240.png)





![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

